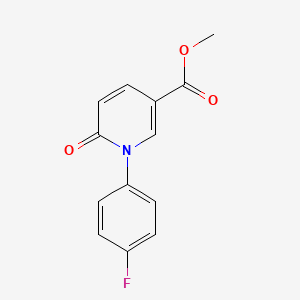

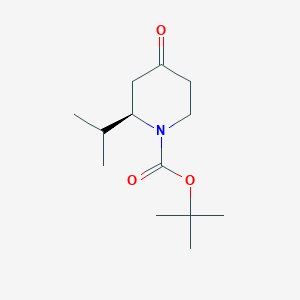

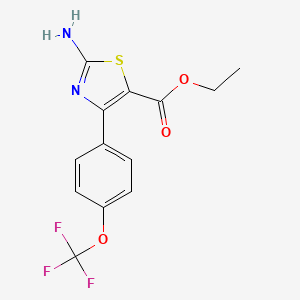

![molecular formula C8H7N5O3 B1331636 [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid CAS No. 438212-42-1](/img/structure/B1331636.png)

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle is a versatile structure that has found numerous applications in medicinal chemistry . It is isoelectronic with purines, and depending on the choice of substituents, the TP ring has been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Synthesis Analysis

The 1,2,4-triazolo[1,5-a]pyrimidine heterocycle was first reported in 1909 by Bulow and Haas . Over the years, the TP scaffold has found numerous applications in medicinal chemistry . An efficient and straightforward methodology for the preparation of novel functionalized triazole derivatives has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature .

Molecular Structure Analysis

The structure of the 1,2,4-triazolo[1,5-a]pyrimidine scaffold is relatively simple . Due to the structural similarities of the TP heterocycle with the purine ring, different studies investigated TP derivatives as possible isosteric replacements for purines .

Chemical Reactions Analysis

The 1,2,4-triazolo[1,5-a]pyrimidines are examples of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .

Physical And Chemical Properties Analysis

The TP heterocycle, in spite of its relatively simple structure, has proved to be remarkably versatile as evidenced by the many different applications reported over the years in different areas of drug design .

科学研究应用

Anticancer Activity

- Application Summary : This compound has been studied for its anticancer properties, particularly against gastric cancer cells .

- Methods of Application : Synthesis of triazolopyrimidine indole derivatives and testing their antiproliferative activities against human cancer cell lines .

- Results : Compound H12 showed significant antiproliferative activities with IC50 values of 9.47, 9.58, and 13.1 μM, which were more potent than the positive drug 5-Fu .

Antibacterial Properties

- Application Summary : The compound’s derivatives have been designed and tested for antibacterial activities against various bacterial strains .

- Methods of Application : Design and synthesis of new thiouracil compounds containing 1,2,4-triazolopyrimidine and in vitro testing against bacteria .

- Results : The new compounds exhibited antibacterial activities against Bacillus amyloliquefaciens, Staphylococcus aureus, and Bacillus subtilis .

Antifungal and Antiviral Uses

- Application Summary : Triazolopyrimidines have been explored for their antifungal and antiviral capabilities .

- Methods of Application : Development of synthetic compounds and evaluation of their biological activities in agriculture and medicinal chemistry .

- Results : The compounds demonstrated remarkable biological activities in various domains, including antifungal and antiviral .

Herbicidal Applications

- Application Summary : The compound’s scaffold has been utilized in structures significant for herbicidal activity .

- Methods of Application : Synthesis of compounds with the triazolopyrimidine scaffold and application in agricultural settings .

- Results : These compounds have shown potential as herbicides, contributing to weed control in agricultural practices .

Cardiovascular Research

- Application Summary : Triazolopyrimidines have been investigated for their role as cardiovascular vasodilators .

- Methods of Application : Synthesis and biological evaluation of compounds on cardiovascular models .

- Results : Some derivatives have shown vasodilatory effects, which could be beneficial in treating cardiovascular diseases .

Metal Coordination Chemistry

- Application Summary : The compound serves as a versatile linker to several metals, with interactions in biological systems extensively described .

- Methods of Application : Exploration of coordination compounds and their interactions within biological systems .

- Results : The coordination compounds of triazolopyrimidines have been found to interact significantly within biological systems .

Feticide Applications

These applications demonstrate the broad spectrum of potential uses for [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid in scientific research, offering promising avenues for future studies and developments .

Chemical Sensors

These additional applications further illustrate the versatility of [([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid in scientific research, showcasing its potential across a wide range of disciplines .

安全和危害

未来方向

属性

IUPAC Name |

2-([1,2,4]triazolo[1,5-a]pyrimidine-2-carbonylamino)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N5O3/c14-5(15)4-10-7(16)6-11-8-9-2-1-3-13(8)12-6/h1-3H,4H2,(H,10,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVKAJXZPPRJFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC(=N2)C(=O)NCC(=O)O)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N5O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[([1,2,4]Triazolo[1,5-a]pyrimidine-2-carbonyl)-amino]-acetic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

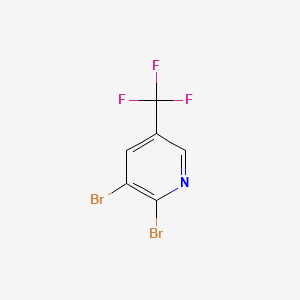

![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzaldehyde](/img/structure/B1331582.png)

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)